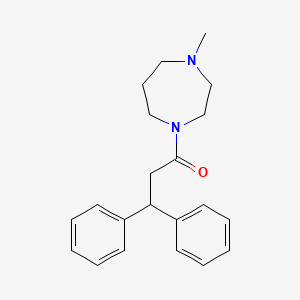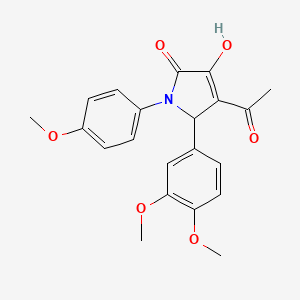![molecular formula C14H12BrN3O2 B4904260 N'-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE](/img/structure/B4904260.png)
N'-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that features a bromophenyl group and a pyridinylmethyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-pyridinemethanol.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with ethanediamine to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 3-pyridinemethanol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
N’-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE: Similar structure but with a chlorine atom instead of bromine.
N’-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N’-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE may confer unique chemical properties, such as increased reactivity in substitution reactions or specific biological activity.
Propiedades
IUPAC Name |
N'-(4-bromophenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-11-3-5-12(6-4-11)18-14(20)13(19)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIIMKFRQBDZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4904182.png)
![N'-{2-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B4904185.png)
![5-(2-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4904194.png)
![4-{[4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylphenyl]sulfonyl}morpholine](/img/structure/B4904196.png)

![Methyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B4904202.png)


![2-(1-bromo-1-chloroethyl)-4,6-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4904238.png)

![2-(2-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4904251.png)
![ethyl {(5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4904255.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(2-methylimidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B4904261.png)
![4-bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4904268.png)
